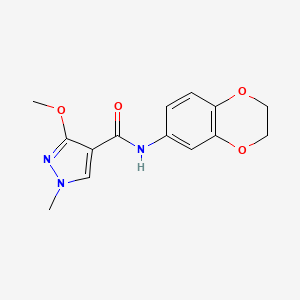

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

描述

属性

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c1-17-8-10(14(16-17)19-2)13(18)15-9-3-4-11-12(7-9)21-6-5-20-11/h3-4,7-8H,5-6H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYKHFLKFAFSSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) as a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

化学反应分析

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxin and pyrazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents like DMF, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzodioxin derivatives, while substitution reactions can produce various N-substituted pyrazole carboxamides .

科学研究应用

Structure and Composition

The compound has the following molecular characteristics:

- Molecular Formula : C19H21N3O3

- Molecular Weight : 335.4 g/mol

- IUPAC Name : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Medicinal Chemistry

This compound has shown promise in various therapeutic areas:

Anticancer Activity : Recent studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, a study demonstrated that derivatives of this compound inhibited tumor growth in xenograft models, showcasing its potential as a lead compound for developing anticancer therapies .

Neuroprotective Effects : Research has suggested that the compound may have neuroprotective properties. In vitro studies indicated that it could reduce oxidative stress and apoptosis in neuronal cells, making it a candidate for further investigation in neurodegenerative diseases .

Pharmacology

The pharmacological profile of this compound includes:

Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. For example, it showed significant inhibition of cyclooxygenase enzymes (COX), which are critical targets in inflammation and pain management .

Receptor Modulation : Preliminary data suggest that this compound may act as a modulator of certain neurotransmitter receptors, potentially influencing mood and cognitive functions. Further studies are required to elucidate these mechanisms fully .

Materials Science

In materials science, the unique properties of this compound have been explored for:

Polymer Synthesis : The compound has been utilized as a monomer in the synthesis of novel polymeric materials with enhanced thermal and mechanical properties. These polymers could find applications in coatings and composites .

Nanotechnology Applications : Research is ongoing into the use of this compound in the development of nanomaterials for drug delivery systems. Its ability to form stable complexes with various drugs enhances solubility and bioavailability .

Case Study 1: Anticancer Activity

A study published in Cancer Research evaluated the anticancer properties of this compound against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways.

Case Study 2: Neuroprotective Mechanisms

In a study conducted at a leading neuroscience institute, researchers investigated the neuroprotective effects of the compound on models of Alzheimer's disease. The findings suggested that treatment with the compound reduced amyloid-beta plaque formation and improved cognitive function in animal models.

作用机制

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit or activate the function of its targets, leading to alterations in cellular processes. For example, it may inhibit enzymes involved in disease pathways, thereby exerting therapeutic effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-Methylbenzenesulfonamide (Compound 3)

- Structure : Features a sulfonamide group instead of the pyrazole-carboxamide in the target compound.

- Synthesis : Prepared via reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride under basic conditions (10% Na₂CO₃, pH 9–10) .

- Bioactivity: Antibacterial: Inactive against Staphylococcus aureus and Pseudomonas aeruginosa but showed moderate inhibition against Escherichia coli (IC₅₀: 9.22 ± 0.70 µg/mL vs. ciprofloxacin MIC: 8.01 ± 0.12 µg/mL) . Lipoxygenase Inhibition: Weak activity (IC₅₀ > 100 µg/mL) .

- Molecular Data: Molecular formula C₁₅H₁₅NO₄S, m.p. 150°C, yield 82% .

N-(3-Phenylpropyl)-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-Methylbenzenesulfonamide (Compound 5c)

- Structure : Derived from Compound 3 by introducing a 3-phenylpropyl group.

- Bioactivity :

- Key Difference : The alkyl chain addition reduces antibacterial efficacy but enhances enzyme interaction compared to the parent compound .

N-(4-Chlorobenzyl)-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-Methylbenzenesulfonamide (Compound 5e)

- Structure : Substituted with a 4-chlorobenzyl group.

- Bioactivity :

Structural and Functional Contrasts with the Target Compound

Key Observations:

Sulfonamide vs. Carboxamide : Sulfonamide derivatives (e.g., Compound 3) exhibit direct antibacterial activity, while carboxamide analogues (like the target compound) may prioritize enzyme or receptor targeting due to hydrogen-bonding capacity .

Substituent Effects : Alkyl/aralkyl groups (e.g., 3-phenylpropyl in 5c) reduce antibacterial activity but enhance lipoxygenase inhibition, likely due to increased hydrophobicity and steric effects .

Halogenation : Chlorine substitution (as in 5e) improves enzyme inhibition, suggesting electronegative groups enhance target binding .

生物活性

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound based on recent studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of approximately 335.37 g/mol. Its structure includes a pyrazole ring, a carboxamide group, and a benzodioxin moiety, which contribute to its biological activity.

Biological Activity Overview

Recent literature highlights several key areas of biological activity for this compound:

1. Anti-inflammatory Activity

Studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard drugs like dexamethasone .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that certain pyrazole derivatives demonstrated significant activity against various bacterial strains and fungi. For example, compounds were tested against E. coli, Bacillus subtilis, and Aspergillus niger, showing effective inhibition comparable to standard antibiotics .

3. Anticancer Potential

Emerging research suggests that pyrazole derivatives can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. Specific studies have indicated that these compounds can inhibit tumor growth in various cancer cell lines through the activation of caspases and other apoptotic markers .

The biological activities of this compound are largely attributed to its ability to interact with specific molecular targets:

Cytokine Inhibition

The compound's structure allows it to inhibit the synthesis and release of pro-inflammatory cytokines by blocking the NF-kB signaling pathway, which plays a crucial role in inflammation .

Enzyme Inhibition

Pyrazole derivatives are known to inhibit cyclooxygenases (COX), particularly COX-2, which is implicated in inflammation and pain pathways. Selective COX inhibitors derived from pyrazoles have shown reduced side effects compared to traditional NSAIDs .

Case Studies and Research Findings

A series of studies have reported on the synthesis and evaluation of various pyrazole derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。